Cas no 410098-01-0 (5-Hexenoic acid, 2-amino-, methyl ester, (2S)-)

Technical Introduction: (2S)-2-Amino-5-hexenoic acid methyl ester is a chiral, non-proteinogenic amino acid derivative characterized by its terminal alkene functionality and ester group. The (S)-configuration at the α-carbon confers stereoselectivity, making it valuable for asymmetric synthesis and peptide modifications. The reactive 5-hexenoyl side chain enables further functionalization via olefin metathesis or Michael additions, while the methyl ester enhances solubility and handling. This compound is particularly useful in medicinal chemistry and biocatalysis, serving as a versatile intermediate for the synthesis of bioactive molecules or chiral ligands. Its structural features combine synthetic flexibility with stereochemical control, supporting applications in fine chemical and pharmaceutical research.
5-Hexenoic acid, 2-amino-, methyl ester, (2S)- structure
410098-01-0 structure
Product name:5-Hexenoic acid, 2-amino-, methyl ester, (2S)-
CAS No:410098-01-0
MF:C7H13NO2
MW:143.183622121811
CID:3976147
PubChem ID:55282109

5-Hexenoic acid, 2-amino-, methyl ester, (2S)- Chemical and Physical Properties

Names and Identifiers

    • 5-Hexenoic acid, 2-amino-, methyl ester, (2S)-
    • SCHEMBL15723449
    • AKOS006342419
    • methyl (2S)-2-aminohex-5-enoate
    • 410098-01-0
    • EN300-7237250
    • Inchi: InChI=1S/C7H13NO2/c1-3-4-5-6(8)7(9)10-2/h3,6H,1,4-5,8H2,2H3/t6-/m0/s1
    • InChI Key: PXKKJZHRWICJMF-LURJTMIESA-N

Computed Properties

  • Exact Mass: 143.094628657Da
  • Monoisotopic Mass: 143.094628657Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 52.3Ų

5-Hexenoic acid, 2-amino-, methyl ester, (2S)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7237250-0.05g
methyl (2S)-2-aminohex-5-enoate
410098-01-0
0.05g
$1296.0 2023-05-25
Enamine
EN300-7237250-0.25g
methyl (2S)-2-aminohex-5-enoate
410098-01-0
0.25g
$1420.0 2023-05-25
Enamine
EN300-7237250-5.0g
methyl (2S)-2-aminohex-5-enoate
410098-01-0
5g
$4475.0 2023-05-25
Enamine
EN300-7237250-0.5g
methyl (2S)-2-aminohex-5-enoate
410098-01-0
0.5g
$1482.0 2023-05-25
Enamine
EN300-7237250-1.0g
methyl (2S)-2-aminohex-5-enoate
410098-01-0
1g
$1543.0 2023-05-25
Enamine
EN300-7237250-10.0g
methyl (2S)-2-aminohex-5-enoate
410098-01-0
10g
$6635.0 2023-05-25
Enamine
EN300-7237250-2.5g
methyl (2S)-2-aminohex-5-enoate
410098-01-0
2.5g
$3025.0 2023-05-25
Enamine
EN300-7237250-0.1g
methyl (2S)-2-aminohex-5-enoate
410098-01-0
0.1g
$1357.0 2023-05-25

Additional information on 5-Hexenoic acid, 2-amino-, methyl ester, (2S)-

Comprehensive Guide to 5-Hexenoic acid, 2-amino-, methyl ester, (2S)- (CAS No. 410098-01-0): Properties, Applications, and Market Insights

5-Hexenoic acid, 2-amino-, methyl ester, (2S)- (CAS No. 410098-01-0) is a specialized chiral compound widely used in pharmaceutical and biochemical research. This ester derivative of 5-hexenoic acid features an amino group at the 2-position and a methyl ester functionality, making it a valuable intermediate in organic synthesis. Its (2S)- configuration is particularly significant for stereoselective reactions, attracting attention from researchers exploring novel drug candidates and bioactive molecules.

The growing demand for enantiomerically pure compounds in drug development has positioned 5-Hexenoic acid, 2-amino-, methyl ester, (2S)- as a compound of interest. Recent studies highlight its potential as a building block for peptide mimetics and small-molecule therapeutics, addressing current research trends in targeted therapies. The compound's vinyl group offers unique reactivity for click chemistry applications, aligning with modern green chemistry initiatives that emphasize atom-efficient transformations.

From a structural perspective, 5-Hexenoic acid, 2-amino-, methyl ester, (2S)- combines several functional groups that enable diverse chemical modifications. The amino acid backbone facilitates incorporation into larger molecular architectures, while the ester moiety provides a handle for further derivatization. These characteristics make it particularly useful for developing prodrug strategies and bioconjugation techniques, which are hot topics in current medicinal chemistry research.

The synthesis and applications of 5-Hexenoic acid, 2-amino-, methyl ester, (2S)- have gained traction in academic and industrial laboratories focusing on asymmetric synthesis. Researchers frequently search for information about its optical purity, storage conditions, and handling protocols, reflecting practical concerns in laboratory settings. The compound's stability profile and compatibility with various protection-deprotection strategies make it a versatile tool for complex molecule assembly.

Market analysis indicates increasing procurement of 5-Hexenoic acid, 2-amino-, methyl ester, (2S)- by contract research organizations and pharmaceutical companies engaged in fragment-based drug discovery. Its molecular weight (157.21 g/mol) and balanced lipophilicity contribute to favorable drug-like properties, meeting current screening criteria for lead optimization programs. The compound's availability in high enantiomeric excess (>98%) satisfies the stringent requirements of modern drug development pipelines.

Recent publications have explored the use of 5-Hexenoic acid, 2-amino-, methyl ester, (2S)- in designing enzyme inhibitors and receptor modulators, particularly in neurological and metabolic disorder research. These applications align with trending topics in precision medicine and personalized therapeutics, where chiral building blocks play a crucial role. The compound's structural versatility allows for the creation of diverse pharmacophores, addressing multiple biological targets simultaneously.

From a technical standpoint, researchers often inquire about the NMR spectral data and chromatographic behavior of 5-Hexenoic acid, 2-amino-, methyl ester, (2S)-, as these characteristics are essential for quality control and reaction monitoring. The compound typically shows distinct proton signals for the vinyl protons (δ 5.0-6.0 ppm) and methoxy group (δ 3.7 ppm) in 1H NMR spectra, serving as diagnostic markers for structural verification.

The future outlook for 5-Hexenoic acid, 2-amino-, methyl ester, (2S)- appears promising, with potential expansions into biomaterials science and diagnostic probe development. Its compatibility with solid-phase synthesis techniques makes it suitable for combinatorial chemistry approaches, addressing the growing need for molecular diversity in drug discovery. As research continues to uncover new applications for this versatile chiral building block, its importance in synthetic chemistry is expected to grow significantly.

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